molecular formula C23H29ClN2O4 B2381684 H-L-Dap(fmoc)-otbu hcl CAS No. 2301859-03-8

H-L-Dap(fmoc)-otbu hcl

Cat. No.: B2381684
CAS No.: 2301859-03-8
M. Wt: 432.95
InChI Key: RPPOYXSOEXMYDQ-BDQAORGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-L-Dap(fmoc)-otbu hcl, also known as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-2,3-diaminopropanoic acid tert-butyl ester hydrochloride, is a derivative of L-2,3-diaminopropanoic acid. This compound is commonly used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-L-Dap(fmoc)-otbu hcl involves multiple steps:

    Protection of the Amino Group: The amino groups of L-2,3-diaminopropanoic acid are protected using fluorenylmethyloxycarbonyl (fmoc) and tert-butyl (otbu) groups.

    Formation of the Hydrochloride Salt: The protected compound is then converted into its hydrochloride salt form to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

H-L-Dap(fmoc)-otbu hcl undergoes several types of chemical reactions:

    Deprotection Reactions: Removal of the fmoc and otbu protective groups under specific conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: Piperidine is commonly used to remove the fmoc group, while trifluoroacetic acid is used for the otbu group.

    Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) are used to facilitate peptide bond formation.

Major Products

The major products formed from these reactions are peptides with specific sequences, which can be further modified or used in various applications.

Scientific Research Applications

H-L-Dap(fmoc)-otbu hcl is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of complex peptides and proteins.

    Biology: In the study of protein-protein interactions and enzyme functions.

    Medicine: For the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of synthetic peptides for various industrial applications.

Mechanism of Action

The mechanism of action of H-L-Dap(fmoc)-otbu hcl involves its role as a protected amino acid derivative in peptide synthesis. The protective groups prevent unwanted side reactions during the synthesis process, allowing for the selective formation of peptide bonds. The compound does not have a direct biological target or pathway but facilitates the creation of peptides that can interact with various molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-L-Dap(Boc)-OH: Another protected derivative of L-2,3-diaminopropanoic acid with a different protective group.

    Fmoc-L-Dap(NBSD)-OH: A derivative with a benzodiazole protective group, used for fluorescence imaging.

Uniqueness

H-L-Dap(fmoc)-otbu hcl is unique due to its combination of fmoc and otbu protective groups, which provide a balance of stability and reactivity, making it suitable for a wide range of peptide synthesis applications.

Properties

IUPAC Name

tert-butyl (2S)-2-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4.ClH/c1-23(2,3)29-21(26)20(24)12-13-25-22(27)28-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19;/h4-11,19-20H,12-14,24H2,1-3H3,(H,25,27);1H/t20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPOYXSOEXMYDQ-BDQAORGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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